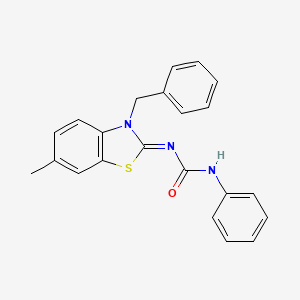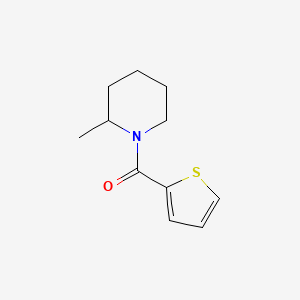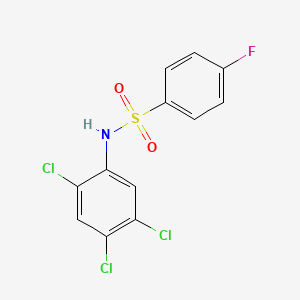
4-chloro-5-hydroxy-2-pentyl-3(2H)-pyridazinone
描述
4-chloro-5-hydroxy-2-pentyl-3(2H)-pyridazinone, also known as CP-55,940, is a synthetic cannabinoid that has been extensively studied for its potential medicinal properties. It was first synthesized in the mid-1990s by Pfizer as part of a research program aimed at developing new treatments for pain and inflammation.
作用机制
4-chloro-5-hydroxy-2-pentyl-3(2H)-pyridazinone acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are found throughout the body. These receptors play a key role in the regulation of pain, inflammation, and other physiological processes. By activating these receptors, this compound can modulate the activity of various neurotransmitters and other signaling molecules, leading to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokine production, and the regulation of ion channel activity. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 4-chloro-5-hydroxy-2-pentyl-3(2H)-pyridazinone for lab experiments is its potency and selectivity for the cannabinoid receptors. This allows for precise modulation of these receptors and their downstream signaling pathways. However, one limitation is the potential for off-target effects, particularly at high doses or with prolonged exposure.
未来方向
There are several potential future directions for research on 4-chloro-5-hydroxy-2-pentyl-3(2H)-pyridazinone and related compounds. One area of interest is the development of more selective agonists and antagonists for the cannabinoid receptors, which could have improved therapeutic profiles and reduced side effects. Another area of interest is the investigation of the potential role of these receptors in various disease states, such as chronic pain, inflammation, and neurodegeneration. Finally, there is ongoing interest in the development of new synthetic routes and analogs of this compound, which could lead to improved pharmacokinetic properties and increased potency.
科学研究应用
4-chloro-5-hydroxy-2-pentyl-3(2H)-pyridazinone has been studied extensively for its potential medicinal properties, particularly in the area of pain management. It has been shown to have potent analgesic effects in animal models, and has been investigated as a potential treatment for conditions such as neuropathic pain, inflammatory pain, and cancer pain.
属性
IUPAC Name |
4-chloro-5-hydroxy-2-pentylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-2-3-4-5-12-9(14)8(10)7(13)6-11-12/h6,13H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMQSANKLOVBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C(=C(C=N1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromophenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3845004.png)
![N-methyl-2-(2-pyridinyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B3845010.png)
![3-(2-fluorophenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3845026.png)
![ethyl 2-[1-(2,4-dimethylphenyl)ethylidene]hydrazinecarboxylate](/img/structure/B3845031.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide](/img/structure/B3845037.png)



![1-({3-[(3-methoxy-1-piperidinyl)carbonyl]-5-isoxazolyl}methyl)-2-methyl-1H-benzimidazole](/img/structure/B3845070.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B3845078.png)
![3-[2-(2-methylphenyl)ethyl]-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B3845081.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B3845092.png)
![2-chloro-N'-[1-(2,4-dimethylphenyl)ethylidene]benzohydrazide](/img/structure/B3845113.png)